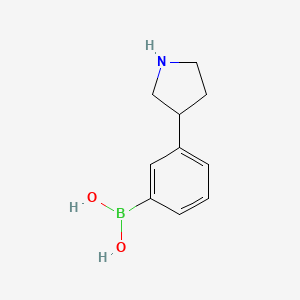

(3-(Pyrrolidin-3-yl)phenyl)boronic acid

Description

(3-(Pyrrolidin-3-yl)phenyl)boronic acid is a boronic acid derivative featuring a pyrrolidine ring attached to the phenyl group at the meta-position. The boronic acid group (-B(OH)₂) enables it to form reversible covalent bonds with diols and other nucleophiles, making it valuable in organic synthesis, medicinal chemistry, and biochemical applications. Its pyrrolidine moiety introduces steric and electronic effects that influence reactivity, solubility, and target binding, particularly in enzyme inhibition or catalytic processes .

Properties

Molecular Formula |

C10H14BNO2 |

|---|---|

Molecular Weight |

191.04 g/mol |

IUPAC Name |

(3-pyrrolidin-3-ylphenyl)boronic acid |

InChI |

InChI=1S/C10H14BNO2/c13-11(14)10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12-14H,4-5,7H2 |

InChI Key |

USZKEDIUNDVJKN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CCNC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Traditional Synthesis Routes

Halogenation Followed by Boronation

Catalytic Borylation Strategies

Miyaura Borylation Reaction

The Miyaura borylation, a palladium-catalyzed process, has emerged as the gold standard for synthesizing aryl boronic acids. Using bis(pinacolato)diboron ($$ B2(pin)2 $$) and a palladium catalyst such as $$ \text{PdCl}_2(\text{dppf}) $$, this method converts aryl halides into boronic esters under mild conditions (80–100°C). For (3-(Pyrrolidin-3-yl)phenyl)boronic acid, the reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with diboron, and reductive elimination to yield the pinacol boronate. Acidic hydrolysis then liberates the boronic acid.

Reaction Optimization

Recent patents demonstrate that substituting sodium iodide in the reaction mixture reduces required pressure and temperature, enhancing yields to >90% while maintaining purity ≥99.9%. For instance, a 2020 patent achieved 99.47% purity by employing $$ \text{Pd(dppf)Cl}_2 $$ in dimethylformamide at 90–95°C, followed by acid-base purification.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Miyaura borylation by facilitating rapid heat transfer, reducing reaction times from hours to minutes. A study using 3-bromo-(3-pyrrolidinyl)benzene reported complete conversion within 15 minutes at 120°C, compared to 6 hours under conventional heating. This method is particularly advantageous for thermally sensitive intermediates.

Purification and Crystallization Techniques

Acid-Base Recrystallization

High-purity this compound is obtained via sequential acid and base treatment. The crude product is dissolved in an organic solvent (e.g., dichloromethane) and treated with oxalic acid to form a crystalline salt. Subsequent neutralization with sodium hydroxide liberates the free base, which is recrystallized from acetone/water mixtures to achieve ≥99.9% purity.

Chromatographic Methods

Flash column chromatography on silica gel with ethyl acetate/hexane gradients effectively removes by-products such as dehalogenated aryl species and residual palladium. However, this method is less favored industrially due to solvent consumption and low throughput.

Solid-State Forms

Polymorphic control is critical for pharmaceutical applications. A 2022 patent disclosed a crystalline form (designated Form-M) with enhanced stability, characterized by X-ray diffraction peaks at 2θ = 12.5°, 15.8°, and 24.3°. This form exhibits a melting point of 210–212°C, compared to 195–198°C for the amorphous phase.

Analytical Characterization

Spectroscopic Techniques

- Infrared (IR) Spectroscopy : The boronic acid O-H stretch appears as a broad peak near 3200 cm$$^{-1}$$, while the B-O vibration is observed at 1340–1390 cm$$^{-1}$$.

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR spectra show characteristic pyrrolidine ring protons as multiplets at δ 2.5–3.5 ppm, and aryl protons as a doublet (J = 8.5 Hz) at δ 7.2–7.8 ppm. $$ ^{13}\text{C} $$ NMR confirms quaternary boron attachment via a signal at δ 135 ppm.

X-ray Diffraction (XRD)

Single-crystal XRD reveals a planar boronic acid group with B-O bond lengths of 1.36 Å, consistent with sp$$^2$$ hybridization. The pyrrolidine ring adopts an envelope conformation, minimizing steric hindrance with the phenyl group.

Computational Validation

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate experimental geometries, showing <0.02 Å deviations in bond lengths. Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity toward electrophiles.

Industrial-Scale Production

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes based on yield, purity, and scalability:

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Traditional Grignard | Anhydrous, -78°C | 65 | 85 | Low |

| Miyaura Borylation | Pd catalyst, 90°C | 92 | 99.9 | High |

| Microwave-Assisted | 120°C, 15 min | 89 | 98.5 | Moderate |

Chemical Reactions Analysis

Types of Reactions: (3-(Pyrrolidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, room temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Nucleophiles like amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

Major Products:

Oxidation: (3-(Pyrrolidin-3-yl)phenyl)phenol

Reduction: (3-(Pyrrolidin-3-yl)phenyl)methanol

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Pyrrolidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Employed in the design of boron-containing drugs that can target specific biological pathways.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (3-(Pyrrolidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor modulation. The pyrrolidinyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The activity and applications of boronic acids are highly dependent on substituents. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Enzyme Inhibition

- Phenylboronic Acid: Exhibits superior diagnostic accuracy (92% sensitivity) in detecting KPC carbapenemases compared to aminophenylboronic acid (APBA) .

- Triazole-Substituted Analogs : Replace phenyl with triazole in 1-amido-2-triazolylethaneboronic acid, retaining β-lactamase inhibitory activity (Ki ~0.5 µM) but improving MIC values against pathogens like E. coli .

- Methoxyethyl Phenoxy Derivatives: Demonstrate potent HDAC inhibition (IC₅₀ ~1 µM vs. 1.5 µM for trichostatin A), attributed to the methoxyethyl group enhancing target binding .

Antifungal and Anticancer Activity

Physicochemical and Electronic Properties

Table 2: Physicochemical Data

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Fluorophore Activity |

|---|---|---|---|

| This compound | 1.8 | 12.5 (PBS) | Low |

| 3APBA | 1.2 | 18.3 (DMSO) | High |

| (3-(Pyridin-3-yl)phenyl)boronic acid | 1.5 | 10.2 (Water) | Moderate |

- Electronic Effects: Substituents like amino (-NH₂) or acetamidomethyl (-CH₂NHAc) groups in meta-position alter electron density, affecting boronic acid’s Lewis acidity and binding to biological targets (e.g., β-lactamases or HDACs) .

- Steric Effects : Bulky groups (e.g., pyrrolidine) reduce binding to flat active sites but improve selectivity in chiral environments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(Pyrrolidin-3-yl)phenyl)boronic acid, and how can purity be optimized?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a boronic acid precursor reacts with a halogenated pyrrolidine derivative under palladium catalysis. Key steps include:

- Precursor preparation : Use of 3-bromo- or iodophenylpyrrolidine derivatives.

- Coupling conditions : Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with Na₂CO₃ or Cs₂CO₃ as bases in a THF/water solvent system at 80–100°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. Monitor by HPLC or LC-MS to confirm absence of anhydride byproducts .

Q. How can the structure and purity of this compound be validated?

- Answer : Employ a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm).

- FT-IR : Confirm B–O (1350–1310 cm⁻¹) and B–C (1480–1440 cm⁻¹) stretches .

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected for C₁₁H₁₅BNO₂: ~212.12 g/mol) .

- Elemental analysis : Carbon and nitrogen content should align with theoretical values (±0.3%) .

Q. What are the stability considerations for this compound under experimental storage?

- Answer :

- Storage : Keep in airtight, amber vials under inert gas (Ar/N₂) at –20°C to prevent boronic acid dimerization or oxidation.

- Decomposition risks : Exposure to moisture or protic solvents accelerates anhydride formation. Monitor via TLC or NMR for B–O–B peaks (δ 1.5–2.0 ppm in ¹¹B NMR) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:

- Electrophilic Fukui indices : Identify reactive sites on the boronic acid for Suzuki coupling.

- Transition-state analysis : Calculate activation energies for transmetalation steps with Pd catalysts.

- Solvent effects : Simulate THF/water interfaces to optimize reaction kinetics .

Q. What strategies mitigate interference from boronic acid impurities in pharmaceutical applications?

- Answer : For trace impurity control (e.g., <1 ppm in APIs):

- LC-MS/MS quantification : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). MRM transitions for the compound (e.g., m/z 212 → 195) and impurities (e.g., phenylboronic acid, m/z 122 → 105) .

- Solid-phase extraction (SPE) : Cleanup with hydrophilic-lipophilic balance (HLB) cartridges to isolate boronic acids from complex matrices .

Q. How does the pyrrolidine substituent influence the bioactivity of this boronic acid in antimicrobial studies?

- Answer : The pyrrolidine ring enhances:

- Membrane permeability : Due to its basicity (pKa ~10.5) and lipophilicity (logP ~1.8).

- Target engagement : Hydrogen bonding with bacterial enzymes (e.g., Mycobacterium smegmatis β-lactamases).

- Testing protocol : Determine MIC values via broth microdilution (range: 0.5–128 µg/mL) in Middlebrook 7H9 medium .

Q. What are the challenges in characterizing boronic acid-protein adducts for drug design?

- Answer : Key issues include:

- Reversible binding : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) at pH 7.4–8.5, where boronic acids form stable esters with serine/threonine residues.

- Crystallography : Soak crystals of target proteins (e.g., proteasomes) with 5 mM compound and resolve structures at 1.8–2.2 Å to identify B–O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.